molecular formula C14H17N3O2S B11075629 N-(quinolin-3-yl)piperidine-1-sulfonamide

N-(quinolin-3-yl)piperidine-1-sulfonamide

Cat. No.: B11075629
M. Wt: 291.37 g/mol
InChI Key: IHAPZSPHFOADLL-UHFFFAOYSA-N
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Description

N-(quinolin-3-yl)piperidine-1-sulfonamide is a compound that features a quinoline ring attached to a piperidine ring via a sulfonamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(quinolin-3-yl)piperidine-1-sulfonamide typically involves the reaction of quinoline derivatives with piperidine and sulfonamide groups. One common method includes the use of quinoline-3-sulfonyl chloride, which reacts with piperidine under basic conditions to form the desired product . The reaction is usually carried out in a solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions or the use of recyclable catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(quinolin-3-yl)piperidine-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(quinolin-3-yl)piperidine-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(quinolin-3-yl)piperidine-1-sulfonamide is unique due to its combined quinoline and piperidine moieties linked by a sulfonamide group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

Molecular Formula

C14H17N3O2S

Molecular Weight

291.37 g/mol

IUPAC Name

N-quinolin-3-ylpiperidine-1-sulfonamide

InChI

InChI=1S/C14H17N3O2S/c18-20(19,17-8-4-1-5-9-17)16-13-10-12-6-2-3-7-14(12)15-11-13/h2-3,6-7,10-11,16H,1,4-5,8-9H2

InChI Key

IHAPZSPHFOADLL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2

Origin of Product

United States

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